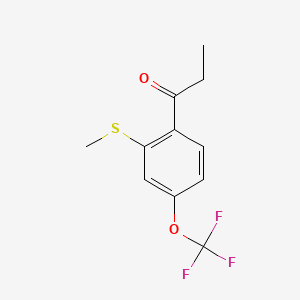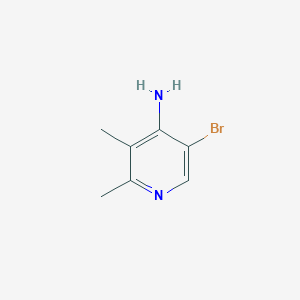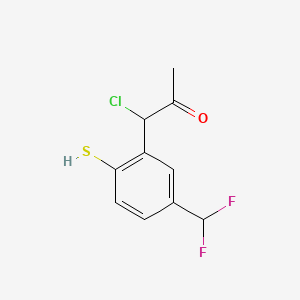
1-(4-Amino-2-mercaptophenyl)-2-bromopropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Amino-2-mercaptophenyl)-2-bromopropan-1-one is an organic compound with the molecular formula C9H10BrNOS. This compound is characterized by the presence of an amino group, a mercapto group, and a bromine atom attached to a propanone backbone. It is a versatile compound with significant applications in various fields of scientific research and industry.
Méthodes De Préparation
The synthesis of 1-(4-Amino-2-mercaptophenyl)-2-bromopropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of 1-(4-Amino-2-mercaptophenyl)propan-1-one. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(4-Amino-2-mercaptophenyl)-2-bromopropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines.
Oxidation Reactions: The mercapto group can be oxidized to form disulfides or sulfonic acids. Reagents like hydrogen peroxide or potassium permanganate are typically used for these reactions.
Reduction Reactions: The carbonyl group in the propanone backbone can be reduced to form alcohols. Common reducing agents include sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine group would yield an amino derivative, while oxidation of the mercapto group would yield a sulfonic acid derivative.
Applications De Recherche Scientifique
1-(4-Amino-2-mercaptophenyl)-2-bromopropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to form covalent bonds with thiol groups in proteins.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 1-(4-Amino-2-mercaptophenyl)-2-bromopropan-1-one involves its ability to interact with biological molecules through covalent bonding. The bromine atom can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The mercapto group can also form disulfide bonds with thiol groups in proteins, affecting their structure and function.
Comparaison Avec Des Composés Similaires
1-(4-Amino-2-mercaptophenyl)-2-bromopropan-1-one can be compared with similar compounds such as:
1-(4-Amino-2-mercaptophenyl)propan-1-one: Lacks the bromine atom, making it less reactive in substitution reactions.
1-(4-Amino-2-hydroxyphenyl)-2-bromopropan-1-one: Contains a hydroxyl group instead of a mercapto group, leading to different reactivity and applications.
1-(4-Amino-2-chlorophenyl)-2-bromopropan-1-one: Contains a chlorine atom instead of a mercapto group, which affects its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.
Propriétés
Formule moléculaire |
C9H10BrNOS |
|---|---|
Poids moléculaire |
260.15 g/mol |
Nom IUPAC |
1-(4-amino-2-sulfanylphenyl)-2-bromopropan-1-one |
InChI |
InChI=1S/C9H10BrNOS/c1-5(10)9(12)7-3-2-6(11)4-8(7)13/h2-5,13H,11H2,1H3 |
Clé InChI |
AXOWJANDTFEVBH-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=C(C=C(C=C1)N)S)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


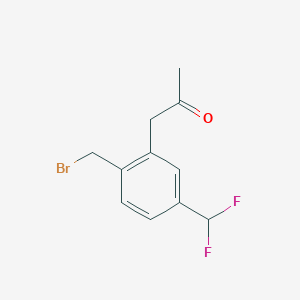
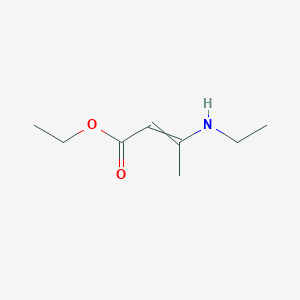

![(2R,3R,4S,5S,6R)-2-[[(3S,8S,9R,10S,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14052151.png)
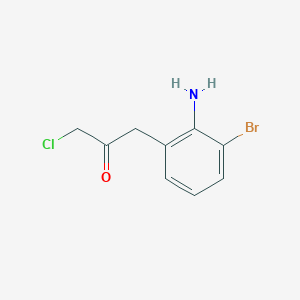
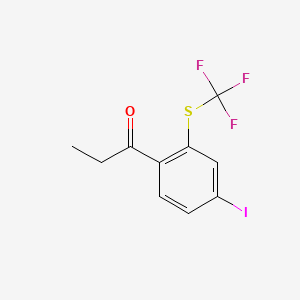
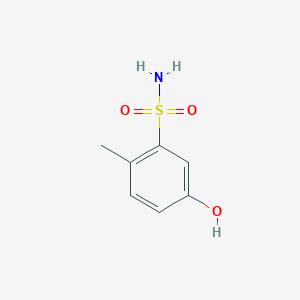
![Methyl 4-fluoro-5-((2-fluorophenyl)amino)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B14052162.png)
